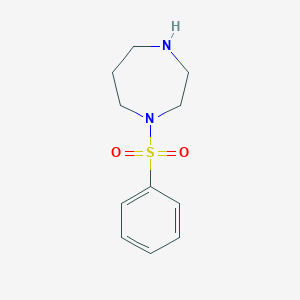

1-(Benzenesulfonyl)-1,4-diazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzenesulfonyl chloride, a compound related to 1-(Benzenesulfonyl)-1,4-diazepane, is an organosulfur compound with the formula C6H5SO2Cl . It is a colorless viscous oil that dissolves in organic solvents but reacts with compounds containing reactive N-H and O-H bonds .

Synthesis Analysis

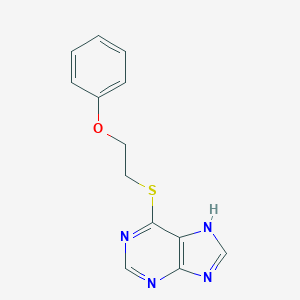

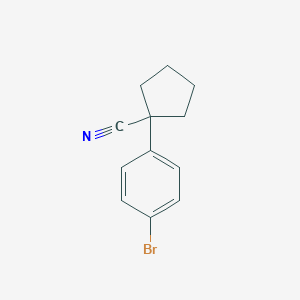

A synthesis and an extensive structural study were performed on a sulfonamide chalcone 1-Benzenesulfonyl-3-(4-bromobenzylidene)-2-(2-chlorophenyl)-2,3-dihydro-1H-quinolin-4-one with potential antineoplastic application .

Molecular Structure Analysis

The molecular structure of benzenesulfonyl chloride, a related compound, is available in the NIST Chemistry WebBook .

Chemical Reactions Analysis

Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .

Physical And Chemical Properties Analysis

All substances have distinct physical and chemical properties, and may undergo physical or chemical changes . Physical properties, such as hardness and boiling point, and physical changes, such as melting or freezing, do not involve a change in the composition of matter .

科学的研究の応用

Here are summaries from a couple of papers that might have peripheral relevance, but please note that they do not directly address the scientific research applications of 1-(Benzenesulfonyl)-1,4-diazepane:

- Bibliometric Analysis of Diazepam (2012-2021) :

- Abstract: This study provides a bibliometric and visual analysis of the research trends in diazepam, focusing on publications from the last decade. It identifies research hotspots and trends, noting a focus on diazepam's mechanism of action, application in diseases, and pharmacokinetics. The paper suggests that diazepam research is flourishing and emphasizes areas like clinical applications, pharmacokinetics, and risk management as current research focal points (Mingzhu Zhang et al., 2022).

- Benzodiazepine Use and Aggressive Behaviour :

- Abstract: This systematic review explores the association between benzodiazepine consumption and aggressive behavior in adults. While the review identifies a moderate association between some benzodiazepines and subsequent aggressive behavior, the specific conditions under which this occurs remain unclear, highlighting the need for further research in this area (B. Albrecht et al., 2014).

作用機序

Target of Action

The primary target of 1-(Benzenesulfonyl)-1,4-diazepane is the Human Neutrophil Elastase (hNE) . hNE is a globular glycoprotein with a molecular weight of about 30kDa . It is a serine proteinase and plays a crucial role in the body’s immune response .

Mode of Action

This compound interacts with its target, hNE, as a competitive inhibitor . The compound binds to the active site of the enzyme, preventing the substrate from attaching and thus inhibiting the enzyme’s activity . This interaction results in a decrease in the enzyme’s activity, which can have significant effects on the biochemical pathways in which hNE is involved .

Biochemical Pathways

The inhibition of hNE by this compound affects several biochemical pathways. hNE is known to degrade a range of proteins, including all extracellular matrix proteins and many important plasma proteins . By inhibiting hNE, this compound can potentially impact these degradation processes, leading to downstream effects on various cellular functions .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and thus its efficacy .

Result of Action

The primary result of this compound’s action is the inhibition of hNE, leading to a decrease in the degradation of certain proteins . This can have various molecular and cellular effects, depending on the specific proteins affected and the role of these proteins in cellular function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its ability to interact with its target . Additionally, the presence of other molecules in the environment can potentially impact the compound’s action, either by competing for the same target or by interacting with the compound itself .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(benzenesulfonyl)-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c14-16(15,11-5-2-1-3-6-11)13-9-4-7-12-8-10-13/h1-3,5-6,12H,4,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUWJUWAQBNHEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine](/img/structure/B183845.png)

![(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;perchlorate](/img/structure/B183846.png)

![2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-](/img/structure/B183847.png)

![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-](/img/structure/B183851.png)